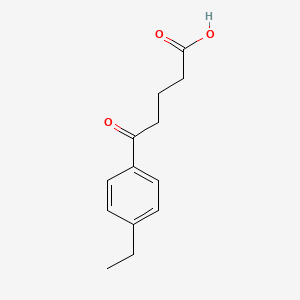
2-氟联苯-4-甲醛
描述
2-Fluorobiphenyl-4-carboxaldehyde is a compound that is structurally related to various biaryl aldehydes, which are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Although the provided papers do not directly discuss 2-Fluorobiphenyl-4-carboxaldehyde, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related biaryl compounds can be achieved through various methods. For instance, the base-mediated oxygenative [3 + 3] benzannulation reaction of α,β-unsaturated aldehydes with γ-phosphonyl crotonates has been reported to produce 4-hydroxybiphenyl-2-carboxylates, which shares a similar biaryl structure with the compound of interest . Additionally, the synthesis of Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are obtained through the Vilsmeier-Haack reaction, indicates the versatility of aldehyde derivatives in forming novel compounds with potential antimicrobial activity .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various computational and experimental techniques. For example, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been studied, providing insights into the stability and charge transfer within the molecule . This information is valuable for understanding the electronic properties and reactivity of similar fluorinated biaryl aldehydes.
Chemical Reactions Analysis
Biaryl aldehydes can participate in a range of chemical reactions, forming diverse products. The formation of highly fluorescent isoindole derivatives upon reaction with primary amines, as seen with 3-(4-fluorinebenzoyl)-2-quinoline carboxaldehyde, is an example of the reactivity of such compounds . These reactions are important for applications in analytical chemistry, such as the high-sensitivity chromatographic analysis of primary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of biaryl aldehydes can be characterized by various analytical techniques. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been determined using single-crystal X-ray diffraction, revealing intramolecular hydrogen bonding and a two-dimensional network formation in the crystal . These properties are crucial for understanding the solid-state behavior and potential applications of related compounds.
科学研究应用
荧光探针和传感
- 蛋白质和脂蛋白的荧光探针:2-氟联苯-4-甲醛衍生物,如3-(4-羧基苯甲酰)喹啉-2-甲醛(CBQCA),可作为敏感的荧光试剂。CBQCA特别用于检测胺基和测定溶液中的蛋白质。其荧光强度随蛋白质中可接近胺基的数量而变化,因此在生物研究的定量分析中非常有用(You, Haugland, & Ryan, 1997)。
- 离子的开关式检测:2-氟联苯-4-甲醛的某些衍生物可以合成成用于检测离子的荧光探针。例如,一项研究展示了一种基于2-(2′-羟基苯基)噻唑-4-甲醛的探针,可选择性地检测Al3+和F−离子,以“开关式”和“关闭式”方式进行,突显了其在环境和分析化学中的潜力(Lim et al., 2018)。
合成和表征
- 衍生物的绿色合成:一项研究展示了N′-苄亚甲基-2-(2-氟联苯)丙酰肼的高效绿色合成,使用2-(2-氟联苯-4-基)丙酸。这些化合物通过微波辐射和超声波浴技术合成,显示出有希望的抗氧化潜力,表明它们在制药应用中的实用性(Zaheer et al., 2015)。
- 新化合物的抗菌活性:对2-氟联苯-4-甲醛的衍生物的研究包括使用2-氨基-5-(3-氟-4-甲氧基苯基)噻吩-3-碳腈和吡唑-4-甲醛的席夫碱合成。这些化合物显示出显著的体外抗菌活性,表明在开发新的抗菌剂方面具有潜在应用(Puthran et al., 2019)。
分析和制药应用
- 胺基的色谱分析:一项研究使用2-氯-6,7-二甲氧基-3-喹啉甲醛,作为相关化合物,作为高效液相色谱分离氯酚的荧光标记试剂,展示了其在分析化学中的实用性,特别是在制药领域(Gatti et al., 1997)。
- 抑制S-腺苷基-L-同型半胱氨酸水解酶:与2-氟联苯-4-甲醛结构相关的腺苷-5'-甲醛被发现是S-腺苷基-L-同型半胱氨酸水解酶的有效抑制剂。这表明其在针对该酶的治疗干预中的潜在应用(Liu et al., 1993)。
生物医学成像
- 环境敏感的生物膜色素:基于2-氟联苯-4-甲醛的氨基(寡)噻吩衍生物已被开发用于细胞成像。这些化合物在吸收和发射光谱中表现出显著的红移,并对溶剂极性等环境因素敏感,适用于生物医学成像应用(Yan et al., 2008)。
安全和危害
2-Fluorobiphenyl-4-carboxaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
3-fluoro-4-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFKVFLWRKZSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374641 | |
| Record name | 2-Fluorobiphenyl-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobiphenyl-4-carboxaldehyde | |
CAS RN |
57592-43-5 | |
| Record name | 2-Fluoro[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57592-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorobiphenyl-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluorobiphenyl-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




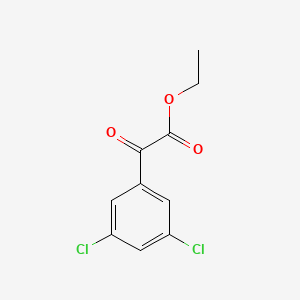

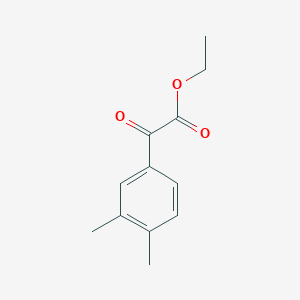
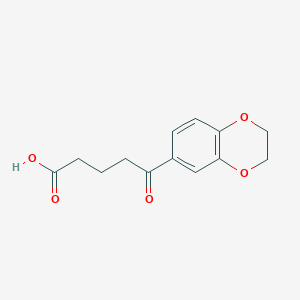
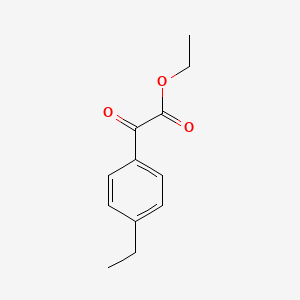
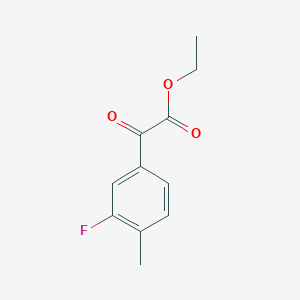
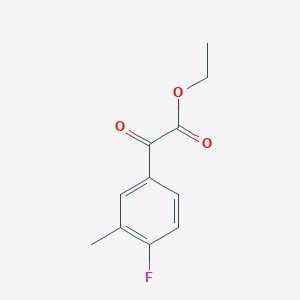
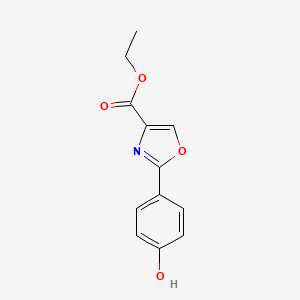

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate](/img/structure/B1302099.png)
